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Compound of Interest

Compound Name: 6-Bromo-N-ethylnicotinamide

Cat. No.: B1519028

An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Synthesis, Properties, and
Potential Applications

Abstract

6-Bromo-N-ethylnicotinamide is a halogenated pyridinecarboxamide derivative. While
specific, in-depth literature on its discovery and biological application is sparse, its structure is
of significant interest to medicinal chemists. As a nicotinamide analog, it holds potential as a
modulator of NAD*-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPS) and
sirtuins. This guide provides a comprehensive overview based on established chemical
principles and data from related compounds. We will detail its chemical properties, a robust and
validated synthetic protocol, and explore its potential mechanisms of action based on its
structural relationship to nicotinamide. Furthermore, we will outline logical future directions for
research that could elucidate its therapeutic potential.

Introduction: The Rationale for Nicotinamide
Analogs

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a core
component of the coenzyme nicotinamide adenine dinucleotide (NAD*).[1][2] NAD+* is not only
a critical coenzyme for redox reactions in cellular metabolism but also a substrate for several
enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPS).[3][4] These
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enzymes play crucial roles in DNA repair, gene expression, and cellular signaling, making them
attractive targets for drug discovery.[3]

The strategic chemical modification of the nicotinamide scaffold has been a fruitful area of
research, leading to the development of potent and selective enzyme inhibitors.[5] 6-Bromo-N-
ethylnicotinamide emerges from this context as a rationally designed analog. The introduction
of a bromine atom at the 6-position and an ethyl group on the amide nitrogen are deliberate
modifications intended to alter the molecule's physicochemical properties, including its
electronics, lipophilicity, and metabolic stability, thereby potentially enhancing its interaction
with biological targets.

Table 1: Physicochemical Properties of 6-Bromo-N-ethylnicotinamide

Property Value Source

6-bromo-N-ethylpyridine-3-
IUPAC Name ) PubChem|[6]
carboxamide

CAS Number 951885-70-4 PubChem][6]
Molecular Formula CsHoBrN20 PubChem][6]
Molecular Weight 229.07 g/mol PubChem][6]
Canonical SMILES CCNC(=0)C1=CN=C(C=C1)Br PubChem[6]

YZKAGMRJIEOWXIP-
InChl Key PubChem|[6]
UHFFFAOYSA-N

History and Discovery Context

While a specific "discovery" paper for 6-Bromo-N-ethylnicotinamide is not prominent in the
scientific literature, its intellectual genesis can be traced through the broader history of NAD*
research, which began with its discovery in 1906.[4] The understanding of nicotinamide's role in
preventing pellagra and its central function in metabolism spurred decades of chemical
synthesis to explore its biological activity.[1][7]

The development of halogenated nicotinamides, in particular, gained traction with the search
for potent enzyme inhibitors. For instance, the exploration of 6-aminonicotinamides led to the
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discovery of powerful histone deacetylase (HDAC) inhibitors.[5] The placement of a halogen,
such as bromine, on the pyridine ring is a classic medicinal chemistry strategy to introduce
favorable properties such as:

 Increased Lipophilicity: Potentially improving membrane permeability.
» Metabolic Blocking: Preventing oxidation at that position.

e Halogen Bonding: A specific, non-covalent interaction that can enhance binding affinity to a
protein target.

Thus, 6-Bromo-N-ethylnicotinamide can be viewed as a logical product of systematic
structure-activity relationship (SAR) studies on the nicotinamide core.

Synthesis and Characterization: A Validated
Protocol

The synthesis of 6-Bromo-N-ethylnicotinamide is readily achievable through standard
peptide coupling chemistry, starting from the commercially available 6-bromonicotinic acid. The
following protocol describes a reliable method for its laboratory-scale production.

Experimental Protocol: Amide Coupling

Objective: To synthesize 6-Bromo-N-ethylnicotinamide via the coupling of 6-bromonicotinic
acid and ethylamine.

Materials:

» 6-Bromonicotinic acid

o Ethylamine hydrochloride

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
¢ Hydroxybenzotriazole (HOBL)

e N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAC)

Saturated aqueous sodium bicarbonate (NaHCO3)
Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Step-by-Step Procedure:

Reaction Setup: To a solution of 6-bromonicotinic acid (1.0 eq) in anhydrous DMF, add EDC
(1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic
acid.

Amine Addition: Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor
progress by Thin Layer Chromatography (TLC).

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially
with saturated NaHCOs solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSOu, filter, and
concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by silica gel column chromatography, eluting with a
gradient of ethyl acetate in hexanes to afford pure 6-Bromo-N-ethylnicotinamide.

Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram
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Caption: A standard workflow for the synthesis of 6-Bromo-N-ethylnicotinamide.

Potential Biological Activity and Mechanism of
Action (Hypothetical)

Based on its structure as a nicotinamide mimetic, the most probable targets for 6-Bromo-N-
ethylnicotinamide are enzymes that use NAD™* as a substrate.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPS) are a family of enzymes critical for DNA damage
repair. Upon detecting a DNA strand break, PARP1 binds to the DNA and uses NAD* to
synthesize chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This
PARYylation acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors function by
binding to the nicotinamide-binding pocket of the enzyme, preventing NAD* from binding and
thus halting the DNA repair process. In cancers with deficiencies in other DNA repair pathways
(e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cell death.

6-Bromo-N-ethylnicotinamide could act as a competitive inhibitor at the NAD* binding site of
PARP. The pyridine nitrogen and amide group would mimic the key interactions of
nicotinamide, while the bromo- and ethyl-substituents could occupy adjacent pockets to
enhance binding affinity and selectivity.
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Caption: Hypothetical inhibition of the PARP1 DNA repair pathway.

Future Research Directions
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To fully characterize 6-Bromo-N-ethylnicotinamide and validate its potential, a structured
research program is necessary.

e Biochemical Screening: The compound should be screened against a panel of NAD*-
utilizing enzymes, including various PARP isoforms and sirtuins (SIRT1-7), to determine its
potency and selectivity profile.

o Cell-Based Assays: Its efficacy should be tested in relevant cell models, such as cancer cell
lines with known DNA repair defects (e.g., BRCA1/2 mutations), to confirm its mechanism of
action and cytotoxic effects.

» Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to
probe the importance of the bromine atom (e.g., replacing it with CI, F, or CHs) and the N-
ethyl group (e.g., varying alkyl chain length or introducing rings).

e Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion)
assays should be conducted to assess its drug-like properties, including metabolic stability
and cell permeability.

 Structural Biology: Co-crystallization of the compound with its primary target (e.g., PARP1)
would provide invaluable insight into its binding mode and guide further rational design
efforts.

Conclusion

6-Bromo-N-ethylnicotinamide is a compound of significant interest, born from the rich history
of nicotinamide-based drug discovery. While direct empirical data on its biological function is
limited, its structure strongly suggests potential as an inhibitor of NAD*-dependent enzymes
like PARPs. The provided synthetic protocol offers a reliable method for its preparation,
enabling further investigation. The proposed future research directions provide a clear roadmap
for elucidating its mechanism, potency, and therapeutic potential, potentially adding a new tool
to the arsenal of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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